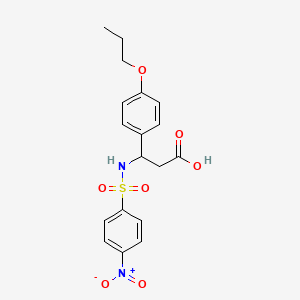![molecular formula C15H19NO7 B4299293 N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B4299293.png)
N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
概要
説明
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside and contains both formyl and acetylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the formyl group through formylation reactions. The acetylamino group is introduced via acetylation of the amino group on the glucopyranoside ring. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products
Oxidation: 4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can be converted to 4-carboxyphenyl 2-(acetylamino)-2-deoxyhexopyranoside.
Reduction: The reduction product is 4-hydroxymethylphenyl 2-(acetylamino)-2-deoxyhexopyranoside.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and as a building block for more complex organic compounds.
作用機序
The mechanism of action of N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The formyl and acetylamino groups can participate in various biochemical reactions, influencing the activity of these enzymes and altering metabolic pathways.
類似化合物との比較
Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of the glucopyranoside ring.
2-Acetamido-2-deoxy-D-glucose: Similar in structure but lacks the formyl group.
Uniqueness
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to the presence of both formyl and acetylamino groups on the glucopyranoside ring. This combination of functional groups allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for various applications.
特性
IUPAC Name |
N-[2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTICEOAAHFYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299225.png)
![3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299233.png)
![3-[(2,6-DICHLOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299240.png)
![3-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299248.png)

![ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299255.png)
![2-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4299262.png)
![ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4299266.png)
![3-[(4-NITROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299280.png)
![3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299285.png)
![3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299290.png)
![3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299304.png)
![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)
![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
